molecular formula C₂₀H₃₂O B1140349 all-trans-13,14-Dihydroretinol CAS No. 879295-61-1

all-trans-13,14-Dihydroretinol

Cat. No. B1140349
CAS RN: 879295-61-1
M. Wt: 288.47
InChI Key:
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Description

All-trans-13,14-dihydroretinol, also known as all-trans-retinol, is a natural form of vitamin A found in plants, animals, and humans. It is an essential micronutrient that is involved in a variety of biochemical and physiological processes, including vision, growth and development, and immune function. All-trans-retinol is a key intermediate in the biosynthesis of other retinoids, such as retinoic acid and retinal, and is also a precursor to the visual pigment rhodopsin.

Scientific Research Applications

  • Retinol Saturase Activity and Biological Effects : "All-trans-13,14-Dihydroretinol" is produced by the stereospecific saturation of the C13−C14 double bond of all-trans-retinol by retinol saturase. This compound can be oxidized in vivo to all-trans-13,14-dihydroretinoic acid, a selective agonist of the retinoic acid receptor. The different enantiomers of this compound show varying degrees of agonistic activity, indicating enantioselective recognition by the ligand-binding pocket of this receptor (Moise et al., 2008).

  • Identification and Functions : "this compound" is identified as a new metabolite of yet unknown biological function in the metabolism of vitamin A. It is produced by the saturation of the 13–14 double bond of all-trans-retinol (Moise et al., 2004).

  • Metabolism and Transactivation Activity : The compound can activate retinoic acid receptor/retinoid X receptor heterodimers but not retinoid X receptor homodimers in reporter cell assays, suggesting a role in nuclear receptor signaling (Moise et al., 2005).

  • Zebrafish Retinol Saturase Specificity : In zebrafish, RetSat A can produce either this compound or all-trans-7,8-dihydroretinol, suggesting varied enzymatic activity across species (Moise et al., 2007).

  • Activation of Retinoic Acid Receptors by Dihydroretinoids : Dihydroretinoids, including this compound, primarily activate retinoic acid receptors (RARs) but exhibit weaker agonist activity in cell-based assays compared to retinoic acid. This indicates possible modulation of retinoid-dependent physiological processes (Moise et al., 2009).

  • Potential as Affinity Labels : Studies on 13-Demethyl-13-substituted-13,14-dihydroretinols suggest potential use as affinity labels of retinol-binding proteins and retinol metabolizing enzymes (Yefidoff et al., 2004).

  • Role in Adiposity : In the retinol saturase-knockout mouse, a lack of this compound production is associated with increased adiposity, indicating a role in lipid accumulation and metabolism (Moise et al., 2010).

  • Novel Metabolism Pathway in Vitamin A : Characterization of this compound metabolism in vertebrates suggests a novel pathway in vitamin A metabolism (Moise et al., 2006).

Mechanism of Action

Target of Action

The primary target of 13,14-Dihydroretinol is the all-trans-retinol 13,14-reductase . This enzyme plays a crucial role in the metabolism of vitamin A, which is essential for various biological processes such as development, cellular differentiation, immunity, and vision .

Mode of Action

13,14-Dihydroretinol interacts with its target, the all-trans-retinol 13,14-reductase, by saturating the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol .

Biochemical Pathways

The enzymes involved in the oxidation of retinol to retinoic acid and then to oxidized retinoic acid metabolites are also involved in the synthesis and oxidation of this compound . This process is a major metabolic pathway for the synthesis of retinal and retinoic acid and a catabolic pathway for the clearance of pharmacological doses of retinol by conversion to polar metabolites .

Pharmacokinetics

It is known that the compound is detected in vivo in mice supplemented with retinyl palmitate . This suggests that the compound’s bioavailability may be influenced by dietary intake of vitamin A.

Result of Action

The result of 13,14-Dihydroretinol’s action is the production of this compound, a naturally occurring retinoid and a potential ligand for nuclear receptors . This new metabolite can also be an intermediate in a retinol degradation pathway or it can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .

Action Environment

The action of 13,14-Dihydroretinol is influenced by various environmental factors. For instance, the expression of the enzyme retinol saturase, which converts all-trans-retinol to this compound, is controlled by peroxisome proliferator-activated receptors in liver and adipose tissue . Therefore, factors that affect the activity of these receptors could potentially influence the action, efficacy, and stability of 13,14-Dihydroretinol.

Safety and Hazards

The product is not intended for human or veterinary use . For safe storage, it should be kept at -80° C .

Future Directions

A predictive model of 15 metabolites, including all-trans-13,14-dihydroretinol, was developed by logistic regression after LASSO and random forest analysis . This model held high predictive accuracies on distinguishing esophageal squamous cell carcinoma (ESCC) from controls in the discovery and validation groups (accuracies > 89%) . This suggests that this compound could be a potential biomarker for early detection and prognosis of ESCC .

properties

IUPAC Name

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBOQVAIYMSUDT-HRYGCDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315313
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

115797-14-3
Record name 13,14-Dihydroretinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115797-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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